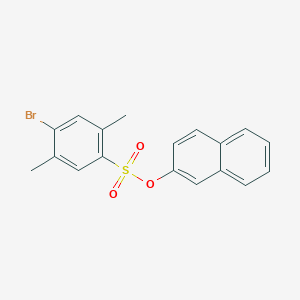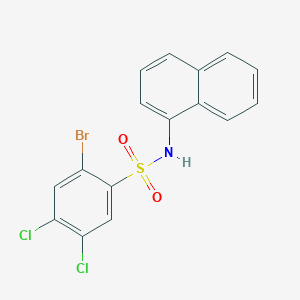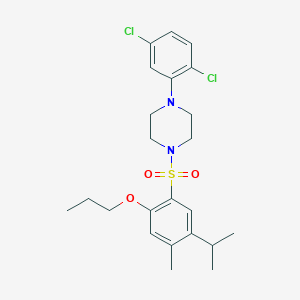
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as ABDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDCB is a sulfonate ester that contains bromine and chlorine atoms, making it a halogenated compound.
作用机制
The mechanism of action of (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not fully understood. However, studies have shown that this compound can interact with proteins and enzymes, leading to changes in their activity. This compound can also induce oxidative stress, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to crosslink proteins, leading to the identification and characterization of protein complexes. In physiological studies, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to induce oxidative stress, leading to cell death in cancer cells.
实验室实验的优点和局限性
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. This compound is also soluble in common organic solvents, making it easy to handle in the lab. However, this compound has some limitations. It is a halogenated compound, which can make it difficult to dispose of properly. This compound is also a potent cytotoxic agent, which can make it challenging to handle in the lab safely.
未来方向
For research on (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate include exploring its mechanism of action, further investigating its potential as an anti-cancer agent, developing more efficient synthesis methods, and studying its environmental impact.
合成方法
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be synthesized through a multi-step process that involves the reaction of 2-acetamidophenol with 2,4,5-trichlorobenzenesulfonyl chloride, followed by bromination with bromine in acetic acid. The final product is obtained through purification using column chromatography. The synthesis of this compound is a complex process that requires careful control of the reaction conditions to obtain high yields and purity.
科学研究应用
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been used as a tool to study protein-protein interactions. This compound can crosslink proteins, allowing the identification and characterization of protein complexes. In environmental science, this compound has been used as a marker for wastewater contamination in surface water.
属性
IUPAC Name |
(2-acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUHAWZNUNYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)








